molecular formula C17H18N4O3 B11071980 Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate

Cat. No.: B11071980
M. Wt: 326.35 g/mol
InChI Key: MPIFXSJKAKHDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to inhibit various enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of the benzoxazole and pyrimidine moieties, which contribute to its diverse pharmacological activities.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-3-7-12-11(15(22)23-4-2)10-18-16(19-12)21-17-20-13-8-5-6-9-14(13)24-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20,21)

InChI Key

MPIFXSJKAKHDFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)OCC)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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